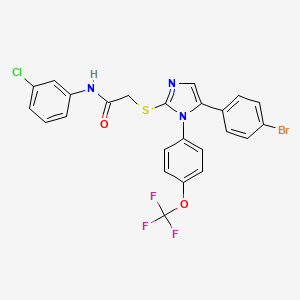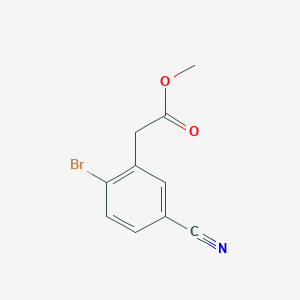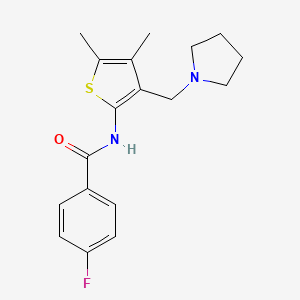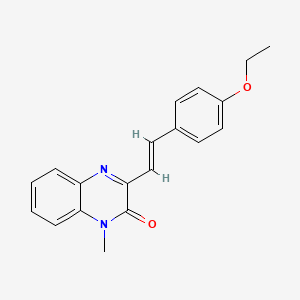![molecular formula C12H15ClN2O2 B2549439 Acide 2-[4-(4-chlorophényl)pipérazin-1-yl]acétique CAS No. 946757-68-2](/img/structure/B2549439.png)
Acide 2-[4-(4-chlorophényl)pipérazin-1-yl]acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid (2-CPPA) is an organic compound with a unique chemical structure. It is a derivative of piperazine, a heterocyclic aromatic compound with a five-member ring structure. 2-CPPA is a white, crystalline solid with a melting point of 95-98°C. It is soluble in water, ethanol, and methanol, and is used in several laboratory applications.
Applications De Recherche Scientifique
Synthèse de molécules complexes
Le composé est utilisé dans la synthèse de molécules relativement complexes contenant un squelette céto α,β-insaturé . Le composé titre a été synthétisé par N-alkylation de la 4-(4-chlorophényl)pipérazine avec le 2-bromo-2-méthylpropanoate d'éthyle .
Études de cytotoxicité
Le composé a été utilisé dans des études de cytotoxicité. L'activité des composés synthétisés et des médicaments de contrôle a été déterminée contre les cellules de cancer du côlon humain (HCT116) et les lignées cellulaires de la leucémie monocytaire-macrophage de souris (RAW 264.7) .
Lignées cellulaires de carcinome
Le composé a montré des résultats prometteurs contre les lignées cellulaires de carcinome, les composés étant élargis dans les échantillons de foie (FOCUS, MAHLAVU, HEPG2, HEP3B), de sein (BT20, T47D, CAMA-1), d'estomac (KATO-3) et d'endomètre (MFE-296) .
Développement de médicaments anticancéreux
Le composé est utilisé dans le développement de médicaments anticancéreux. Un certain nombre de ces molécules ont montré qu'elles alkylent les thiols mais pas les substituants amino ou hydroxy .
Normes d'impureté pharmaceutique
Le composé est utilisé comme norme d'impureté pharmaceutique, spécifiquement comme impureté B du dichlorhydrate de cétirizine .
Synthèse de médicaments antiallergiques
Le composé est utilisé dans la synthèse de médicaments antiallergiques. Une méthode améliorée et évolutive a été développée pour la synthèse du 2-[4-[(4-chlorophényl)phénylméthyl]-1-pipérazinyl]éthanol, un intermédiaire clé de la cétirizine, un médicament antiallergique .
Mécanisme D'action
Target of Action
The primary target of the compound 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is also involved in inflammatory responses.
Mode of Action
2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid interacts with its target, the histamine H1 receptor, by exhibiting a high specific affinity . This means that the compound binds strongly to the H1 receptor, thereby inhibiting the receptor’s normal function.
Biochemical Pathways
Upon binding to the histamine H1 receptor, 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid affects the biochemical pathways associated with histamine signaling. The downstream effects of this interaction include a reduction in the symptoms of allergies, hay fever, angioedema, and urticaria .
Result of Action
The molecular and cellular effects of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid’s action primarily involve the mitigation of allergic reactions. By binding to the histamine H1 receptor, the compound prevents the receptor from triggering a cascade of inflammatory responses. This results in the alleviation of symptoms associated with allergies, hay fever, angioedema, and urticaria .
Action Environment
The action, efficacy, and stability of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid can be influenced by various environmental factors. These may include the pH level of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the compound is stored at a temperature of 28°C to maintain its stability .
Orientations Futures
While specific future directions for this compound are not available, it’s worth noting that it’s a major metabolite of hydroxyzine . Hydroxyzine is an antihistamine used to treat allergy symptoms, and research into similar compounds could potentially lead to the development of more effective treatments.
Analyse Biochimique
Biochemical Properties
It is known that this compound has a high affinity for histamine H1 receptors , suggesting that it may interact with these proteins and potentially influence their function
Cellular Effects
Given its potential interaction with histamine H1 receptors , it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may bind to histamine H1 receptors , potentially leading to changes in gene expression, enzyme activation or inhibition, and other cellular processes
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)15-7-5-14(6-8-15)9-12(16)17/h1-4H,5-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYCTYNEOPOFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2549357.png)
![(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2549360.png)


![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549364.png)
![3-[4-(Dimethylamino)phenyl]-2-propene-1-ol](/img/structure/B2549367.png)



![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2549373.png)
![2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile](/img/structure/B2549374.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide](/img/structure/B2549377.png)


